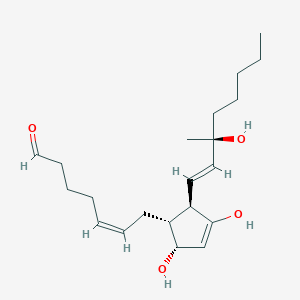![molecular formula C19H20N2O3 B14147865 N-[5-methoxy-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-yl]acetamide CAS No. 1008950-63-7](/img/structure/B14147865.png)
N-[5-methoxy-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-methoxy-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-yl]acetamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic applications and unique chemical structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-methoxy-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-yl]acetamide typically involves the reaction of 5-methoxyindole with phenylethylamine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve a high yield of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions and can produce the compound in large quantities. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[5-methoxy-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
N-[5-methoxy-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic effects.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[5-methoxy-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-yl]acetamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenoxy acetamide derivatives: These compounds share structural similarities and are studied for their pharmacological activities.
Indole derivatives: Other indole derivatives, such as tryptamines and indole-3-carbinol, have similar chemical structures and biological activities.
Uniqueness
N-[5-methoxy-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-yl]acetamide is unique due to its specific substitution pattern on the indole ring and the presence of the phenylethyl group. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
1008950-63-7 |
|---|---|
Molekularformel |
C19H20N2O3 |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
N-[5-methoxy-2-oxo-1-(2-phenylethyl)-3H-indol-3-yl]acetamide |
InChI |
InChI=1S/C19H20N2O3/c1-13(22)20-18-16-12-15(24-2)8-9-17(16)21(19(18)23)11-10-14-6-4-3-5-7-14/h3-9,12,18H,10-11H2,1-2H3,(H,20,22) |
InChI-Schlüssel |
OEBQBPSTDRUEMY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1C2=C(C=CC(=C2)OC)N(C1=O)CCC3=CC=CC=C3 |
Löslichkeit |
46.6 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


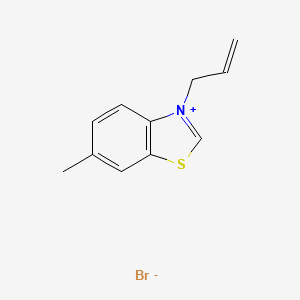


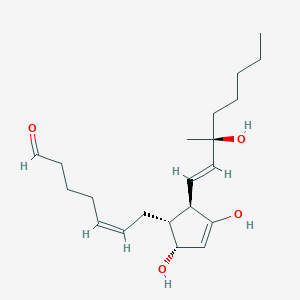
![6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B14147813.png)
![1-[(4-propan-2-ylphenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B14147818.png)
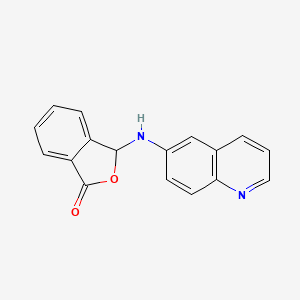
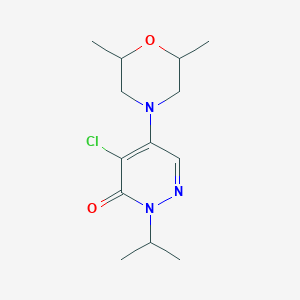
![3-{4-[Chloro(difluoro)methoxy]phenyl}imidazolidine-2,4-dione](/img/structure/B14147833.png)
![3-{[(E)-3-Mercapto-5-(5-methyl-2H-pyrazol-3-yl)-[1,2,4]triazol-4-ylimino]-methyl}-phenol](/img/structure/B14147835.png)
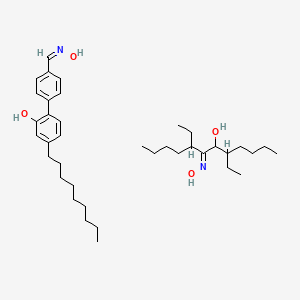
![3-Methoxy-4-methyl-4H-furo[3,2-B]indole-2-carboxylic acid](/img/structure/B14147840.png)
![2-[(3-butyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B14147841.png)
